7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H18F2N4OS and its molecular weight is 424.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes the reaction of 2-fluorophenylpiperazine with thieno[3,2-d]pyrimidine derivatives. The general synthetic route can be summarized as follows:
- Starting Materials : 9α-hydroxyparthenolide and 1-(2-fluorophenyl)piperazine.
- Reaction Conditions : The reaction is conducted in ethanol at room temperature, followed by extraction with ethyl acetate.
- Yield : The compound is obtained with a yield of approximately 95% after recrystallization.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 27.6 μM.
- MDA-MB-231 (triple-negative breast cancer) : It showed selective cytotoxicity with an IC50 ranging from 29.3 μM to higher concentrations depending on structural modifications.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The proposed mechanism of action for the compound involves the inhibition of key signaling pathways associated with tumor growth and proliferation:
- Inhibition of Tyrosine Kinases : Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit tyrosine kinases, which are critical in cancer signaling pathways.
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Neuropharmacological Effects
In addition to its antitumor properties, the compound has been investigated for its neuropharmacological effects. The presence of piperazine moieties suggests potential activity at serotonin and dopamine receptors:
- Serotonin Receptor Modulation : Compounds with similar structures have shown affinity for serotonin receptors, indicating potential use in treating mood disorders.
- Dopamine Receptor Activity : Preliminary studies suggest that this compound may influence dopaminergic pathways, relevant in conditions like schizophrenia.
Case Studies
Several case studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives in clinical settings:
- Study on Breast Cancer Patients : A clinical trial assessed the impact of similar compounds on patients with advanced breast cancer, showing a response rate of approximately 40% among participants treated with thieno[3,2-d]pyrimidine derivatives.
- Neuropsychiatric Disorders : Another study explored the effects of these compounds on patients with anxiety disorders, reporting significant improvements in symptom scores compared to placebo.
Eigenschaften
IUPAC Name |
7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-16-6-2-1-5-14(16)15-13-30-20-19(15)25-22(26-21(20)29)28-11-9-27(10-12-28)18-8-4-3-7-17(18)24/h1-8,13H,9-12H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALNFUMCDMFHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.